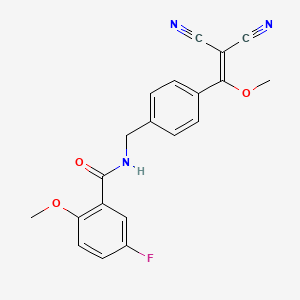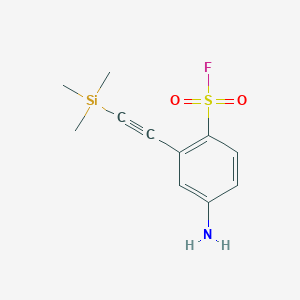![molecular formula C26H35N3O9 B11935954 1-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; maleic acid](/img/structure/B11935954.png)
1-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; maleic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinepazide maleate is a vasodilator primarily used in China for the treatment of cardiovascular and cerebrovascular diseases, as well as peripheral vascular diseases . It was discovered by scientists at Laboratoires Delalande (now part of Sanofi) in 1969 and was initially launched under the tradename Vasodistal . The compound works by potentiating A2 adenosine receptors, which helps in improving blood flow and reducing vascular resistance .
Vorbereitungsmethoden
The synthesis of cinepazide maleate involves several steps:
Starting Materials: The primary starting materials are 3,4,5-trimethoxy cinnamic acid and 1-[(1-pyrrolidine carbonylmethyl)]piperazine.
Industrial Production: The industrial production method includes purification steps such as adding purified water, stirring, and washing to obtain the final product.
Analyse Chemischer Reaktionen
Cinepazide maleate undergoes various chemical reactions:
Oxidation: It can undergo oxidation reactions, particularly affecting the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: Substitution reactions are common, especially involving the methoxy groups on the aromatic ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under mild to moderate temperatures and neutral to slightly acidic conditions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Cinepazide maleate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying vasodilatory mechanisms and receptor interactions.
Industry: The compound is used in the pharmaceutical industry for the development of cardiovascular and cerebrovascular drugs.
Wirkmechanismus
Cinepazide maleate operates primarily through its action on the smooth muscle cells lining the blood vessels. Its primary mechanism of action involves the inhibition of phosphodiesterase, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, cinepazide maleate increases the intracellular levels of cAMP, leading to vasodilation . Additionally, it potentiates A2 adenosine receptors, further enhancing its vasodilatory effects .
Vergleich Mit ähnlichen Verbindungen
Cinepazide maleate can be compared with other vasodilators such as:
Cinnarizine: Used for the treatment of cerebral and peripheral vascular disorders.
Flunarizine: Known for its use in preventing migraines and treating vertigo.
Nicardipine: A calcium channel blocker used for hypertension and angina.
Nimodipine: Primarily used to treat subarachnoid hemorrhage.
Uniqueness: : Cinepazide maleate is unique in its dual mechanism of action, involving both phosphodiesterase inhibition and A2 adenosine receptor potentiation, which makes it particularly effective in treating cerebrovascular conditions .
Eigenschaften
Molekularformel |
C26H35N3O9 |
|---|---|
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
but-2-enedioic acid;1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
XSTJTOKYCAJVMJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride](/img/structure/B11935876.png)



![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11935914.png)
![(2S)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B11935919.png)
![4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B11935921.png)
![N-[6-methoxy-4-[(1-propan-2-ylpiperidin-4-yl)amino]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-2-yl]prop-2-enamide](/img/structure/B11935922.png)

![(2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B11935942.png)
![2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide;hydrochloride](/img/structure/B11935944.png)
![2-[5-(Cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11935945.png)

![5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide](/img/structure/B11935969.png)
